Cas no 7671-49-0 (sodium 4-iodobutane-1-sulfonate)

4-ヨードブタン-1-スルホン酸ナトリウム(sodium 4-iodobutane-1-sulfonate)は、有機合成や医薬品中間体として重要な化合物です。この化合物は、スルホン酸基とヨード基を有するため、求核置換反応やカップリング反応において高い反応性を示します。水溶性が良く、取り扱いが容易な点も特徴です。特に、医薬品や機能性材料の合成において、多様な誘導体への変換が可能であり、研究開発分野で広く利用されています。安定性に優れ、保存性も良好なため、実験室や工業プロセスでの使用に適しています。

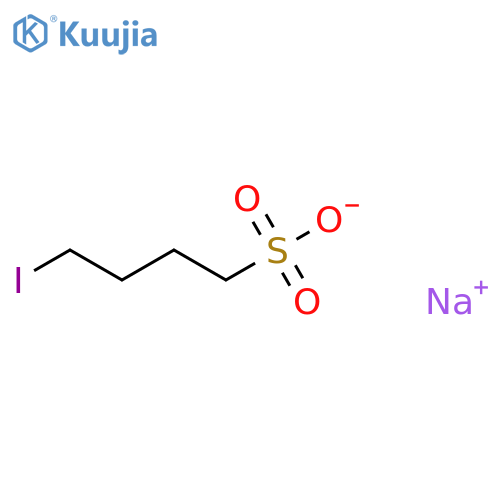

7671-49-0 structure

商品名:sodium 4-iodobutane-1-sulfonate

sodium 4-iodobutane-1-sulfonate 化学的及び物理的性質

名前と識別子

-

- 4-Iodo-1-butanesulfonic acid sodium salt

- sodium,4-iodobutane-1-sulfonate

- sodium 4-iodobutane-1-sulfonate

- 1-Butanesulfonic acid, 4-iodo-, sodium salt

- 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1)

- 4-Iodobutanesulfonic acid, sodium salt

- VU0549343-1

- DTXCID701023854

- F9995-0338

- sodium;4-iodobutane-1-sulfonate

- 1-Butanesulfonicacid,4-iodo-,sodiumsalt

- AT27176

- AKOS015958540

- NFZCPMXLVKIUQR-UHFFFAOYSA-M

- SCHEMBL10706725

- DTXSID50884413

- 7671-49-0

-

- インチ: 1S/C4H9IO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-4H2,(H,6,7,8);/q;+1/p-1

- InChIKey: NFZCPMXLVKIUQR-UHFFFAOYSA-M

- ほほえんだ: ICCCCS(=O)(=O)[O-].[Na+]

計算された属性

- せいみつぶんしりょう: 285.91366g/mol

- どういたいしつりょう: 285.91366g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 150

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.6

sodium 4-iodobutane-1-sulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S308856-1g |

sodium 4-iodobutane-1-sulfonate |

7671-49-0 | 1g |

$ 2315.00 | 2022-06-03 | ||

| Life Chemicals | F9995-0338-0.25g |

sodium 4-iodobutane-1-sulfonate |

7671-49-0 | 95% | 0.25g |

$311.0 | 2023-09-05 | |

| A2B Chem LLC | AH66006-1g |

4-Iodo-1-butanesulfonic acid sodium salt |

7671-49-0 | 95% | 1g |

$2025.00 | 2024-04-19 | |

| A2B Chem LLC | AH66006-50mg |

4-Iodo-1-butanesulfonic acid sodium salt |

7671-49-0 | 95% | 50mg |

$504.00 | 2024-04-19 | |

| A2B Chem LLC | AH66006-2.5g |

4-Iodo-1-butanesulfonic acid sodium salt |

7671-49-0 | 95% | 2.5g |

$3950.00 | 2024-04-19 | |

| A2B Chem LLC | AH66006-5g |

4-Iodo-1-butanesulfonic acid sodium salt |

7671-49-0 | 95% | 5g |

$5875.00 | 2024-04-19 | |

| A2B Chem LLC | AH66006-10mg |

4-Iodo-1-butanesulfonic acid sodium salt |

7671-49-0 | 95% | 10mg |

$291.00 | 2024-04-19 | |

| A2B Chem LLC | AH66006-10g |

4-Iodo-1-butanesulfonic acid sodium salt |

7671-49-0 | 95% | 10g |

$8185.00 | 2024-04-19 | |

| Life Chemicals | F9995-0338-5g |

sodium 4-iodobutane-1-sulfonate |

7671-49-0 | 95% | 5g |

$3003.0 | 2023-09-05 | |

| Life Chemicals | F9995-0338-0.5g |

sodium 4-iodobutane-1-sulfonate |

7671-49-0 | 95% | 0.5g |

$557.0 | 2023-09-05 |

sodium 4-iodobutane-1-sulfonate 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

7671-49-0 (sodium 4-iodobutane-1-sulfonate) 関連製品

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬